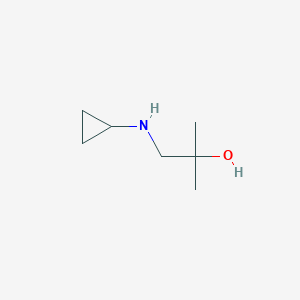

1-(Cyclopropylamino)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-(cyclopropylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVGJQFSRQDLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181570-55-7 | |

| Record name | 1-(cyclopropylamino)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Introduction

1-(Cyclopropylamino)-2-methylpropan-2-ol is a significant β-amino alcohol moiety of interest in medicinal chemistry and drug development. Its structural combination of a cyclopropylamine group and a tertiary alcohol presents a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of a primary, field-proven synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The synthesis is centered around the nucleophilic ring-opening of an epoxide, a robust and versatile reaction in organic synthesis.

Core Synthesis Strategy: Epoxide Aminolysis

The most direct and industrially scalable approach to synthesizing 1-(Cyclopropylamino)-2-methylpropan-2-ol is through the aminolysis of isobutylene oxide (also known as 2,2-dimethyloxirane) with cyclopropylamine. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the electrophilic carbon atoms of the epoxide ring.[1][2] The inherent ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, leading to the formation of a stable β-amino alcohol.[2][3]

Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism. The nucleophilic nitrogen of cyclopropylamine attacks one of the carbon atoms of the epoxide ring. Simultaneously, the carbon-oxygen bond of the epoxide breaks, with the electrons moving to the oxygen atom. In the case of the symmetrical isobutylene oxide, the attack can occur at either of the two equivalent carbons of the epoxide ring, leading to a single product. A subsequent proton transfer step, typically from a protic solvent or during an aqueous workup, neutralizes the resulting alkoxide to yield the final tertiary alcohol.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol describes a robust method for the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isobutylene Oxide | 72.11 | 7.21 g | 0.10 | Highly flammable, corrosive.[4][5] |

| Cyclopropylamine | 57.09 | 8.56 g | 0.15 | Highly flammable, corrosive, lachrymator.[6][7][8][9] |

| Ethanol (anhydrous) | 46.07 | 50 mL | - | Solvent |

| Diethyl ether | 74.12 | As needed | - | For extraction |

| Saturated NaCl solution | - | As needed | - | For washing |

| Anhydrous MgSO4 | 120.37 | As needed | - | For drying |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (8.56 g, 0.15 mol) in anhydrous ethanol (50 mL).

-

Reagent Addition: To the stirred solution, add isobutylene oxide (7.21 g, 0.10 mol) dropwise over a period of 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of diethyl ether and 50 mL of water.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Separate the aqueous layer and extract it twice more with 25 mL portions of diethyl ether.

-

Combine all the organic layers and wash with 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Causality in Experimental Choices

-

Excess Cyclopropylamine: A molar excess of cyclopropylamine is used to ensure the complete consumption of the limiting reagent, isobutylene oxide, and to minimize the potential for side reactions.

-

Solvent: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction temperature. It also acts as a proton source for the final protonation step. Other polar, protic solvents can also be employed.[10]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The work-up procedure is designed to remove the excess cyclopropylamine and any water-soluble byproducts from the desired product. The brine wash helps to break any emulsions and further remove water from the organic layer.

Safety and Handling

Isobutylene Oxide:

-

Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[4][5]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[4][11][12][13]

Cyclopropylamine:

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also a lachrymator.[6][7][8][9]

-

Handling: Use in a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.[6][7][8][14]

Logical Workflow Diagram

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 11. nextsds.com [nextsds.com]

- 12. Isobutylene Oxide SDS - Download & Subscribe for Updates [sdsmanager.com]

- 13. Isobutylene oxide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. chemicalbook.com [chemicalbook.com]

1-(Cyclopropylamino)-2-methylpropan-2-ol chemical properties

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(cyclopropylamino)-2-methylpropan-2-ol. As a member of the β-amino alcohol class of compounds, this molecule holds potential as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] The structure combines a secondary cyclopropylamine, which offers unique conformational rigidity and metabolic stability, with a sterically hindered tertiary alcohol. This guide details a robust synthetic protocol via the nucleophilic ring-opening of an epoxide, outlines detailed methodologies for its characterization using modern spectroscopic techniques, and discusses its potential chemical reactivity. The content is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific chemical entity.

Introduction: The Significance of the β-Amino Alcohol Motif

β-amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral auxiliaries.[1][3][4] Their biological and chemical importance stems from the vicinal relationship of the amino and hydroxyl groups, which can participate in hydrogen bonding and act as a key pharmacophore for enzyme and receptor targets. Prominent examples include β-blockers used to treat cardiovascular conditions and various protease inhibitors.[1][3]

The target molecule, 1-(cyclopropylamino)-2-methylpropan-2-ol, possesses three key structural features:

-

A β-Amino Alcohol Core: Providing the foundational reactivity and potential biological activity.

-

A Tertiary Alcohol: The hydroxyl group is situated on a quaternary carbon, which imparts significant steric hindrance, influencing its reactivity and intermolecular interactions.

-

A Cyclopropylamine Moiety: The cyclopropyl group is a well-regarded bioisostere for phenyl rings or bulky alkyl groups in drug design. It often enhances metabolic stability and can improve binding affinity by introducing conformational constraint.

This guide provides a predictive but scientifically grounded framework for the synthesis and analysis of this specific, un-commercialized molecule, based on established chemical principles.

Synthetic Strategy: Aminolysis of an Epoxide

The most direct and industrially scalable method for preparing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine.[1][3][5] This approach is highly efficient and offers excellent control over regioselectivity.

Rationale and Mechanistic Insight

The proposed synthesis involves the reaction of 1,2-epoxy-2-methylpropane (isobutylene oxide) with cyclopropylamine . The reaction proceeds via a classic SN2 mechanism.

-

Nucleophile: Cyclopropylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking an electrophilic carbon of the epoxide ring.

-

Electrophile: The epoxide ring is strained, making its carbons susceptible to nucleophilic attack.[5][6]

-

Regioselectivity: In the absence of an acid catalyst (i.e., under neutral or basic conditions), the nucleophilic attack occurs at the sterically less hindered carbon atom.[6][7] For 1,2-epoxy-2-methylpropane, the primary carbon (C1) is significantly more accessible than the tertiary carbon (C2). This steric control ensures the formation of the desired 1-amino-2-ol regioisomer with high fidelity. An acid-catalyzed pathway, in contrast, would protonate the epoxide oxygen, leading to a partial positive charge buildup on the more substituted carbon (C2), favoring an SN1-like opening and yielding the undesired regioisomer.[5][6]

The proposed synthetic pathway is illustrated below.

Caption: Proposed synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Experimental Protocol: Synthesis and Purification

This section provides a representative, step-by-step methodology for the synthesis of 1-(cyclopropylamino)-2-methylpropan-2-ol.

Materials and Equipment

| Reagent/Material | Formula | M.W. | Quantity | Moles |

| 1,2-Epoxy-2-methylpropane | C₄H₈O | 72.11 | 7.21 g | 0.10 |

| Cyclopropylamine | C₃H₇N | 57.10 | 6.85 g | 0.12 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Silica Gel | SiO₂ | - | As needed | - |

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-epoxy-2-methylpropane (0.10 mol) dissolved in 50 mL of anhydrous ethanol.

-

Amine Addition: Add cyclopropylamine (0.12 mol, 1.2 equivalents) to the flask. The use of a slight excess of the amine helps to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.

-

Solvent Removal: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash with a small amount of diethyl ether.

-

Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to obtain the pure 1-(cyclopropylamino)-2-methylpropan-2-ol.

Caption: Step-by-step workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the molecular structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | - |

| Appearance | Colorless to pale yellow oil/low melting solid | Predicted |

| Boiling Point | ~180-200 °C | Predicted |

| XLogP3 | ~0.5 | Predicted[8] |

| Hydrogen Bond Donors | 2 | Predicted[8] |

| Hydrogen Bond Acceptors | 2 | Predicted[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~3.3-3.6 (br s, 1H): -OH proton, broad due to hydrogen bonding and exchange. Signal disappears upon D₂O shake.[9]

-

δ ~2.6-2.8 (m, 2H): -CH₂- protons adjacent to the nitrogen. Expected to be a multiplet due to coupling with the N-H proton.

-

δ ~2.2-2.4 (m, 1H): -CH- proton of the cyclopropyl ring.

-

δ ~1.5-1.8 (br s, 1H): -NH- proton.

-

δ ~1.25 (s, 6H): Two equivalent -CH₃ groups on the tertiary carbon, appearing as a sharp singlet.[9]

-

δ ~0.4-0.6 (m, 4H): Four -CH₂- protons of the cyclopropyl ring.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~72.0: Quaternary carbon bearing the -OH group.

-

δ ~55.0: -CH₂- carbon adjacent to the nitrogen.

-

δ ~35.0: -CH- carbon of the cyclopropyl ring.

-

δ ~28.0: Two equivalent -CH₃ carbons.

-

δ ~5.0: Two equivalent -CH₂- carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks confirming the presence of the key functional groups.[10][11]

-

~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the tertiary alcohol, broadened due to hydrogen bonding.

-

~3300 cm⁻¹ (sharp, medium): N-H stretching vibration from the secondary amine.

-

~2970-2850 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

-

~1150 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.

-

~1100 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 129 corresponding to the molecular weight.

-

Key Fragmentation Patterns:

-

m/z = 114 (M-15): Loss of a methyl radical (•CH₃), a common fragmentation for tertiary alcohols, leading to a stable oxonium ion.[12]

-

m/z = 72: Alpha-cleavage between the carbon bearing the hydroxyl group and the adjacent methylene group, resulting in the [C₃H₇N(CH₂)]⁺ fragment.

-

m/z = 58: Cleavage yielding the [HO-C(CH₃)₂]⁺ fragment.

-

Chemical Reactivity and Potential Applications

1-(Cyclopropylamino)-2-methylpropan-2-ol is a bifunctional molecule, with reactivity centered at the amino and hydroxyl groups.

-

Amine Group Reactivity: The secondary amine can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides, alkylation to form tertiary amines, and salt formation upon treatment with acids.

-

Hydroxyl Group Reactivity: The tertiary alcohol is resistant to oxidation under mild conditions. It can undergo esterification under forcing conditions (e.g., using an acid chloride in the presence of a strong base) or be converted to an ether.

-

Cyclopropyl Group Stability: The cyclopropane ring is generally stable but can undergo ring-opening reactions under conditions involving strong acids or catalytic hydrogenation, though this typically requires harsh conditions.[13]

Potential Applications: This molecule is an excellent candidate as a scaffold or intermediate in drug discovery programs. Its derivatives could be explored as ligands for various biological targets where the combination of a hydrogen-bonding domain and the unique properties of the cyclopropyl group are desirable.

Safety and Handling

While specific toxicological data for this compound is unavailable, it should be handled with care based on the properties of similar β-amino alcohols and amines.

-

GHS Hazards (Predicted): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[8]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

References

- Bhagavathula, D.S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Source not further specified in snippet]

- Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.

- ACS Publications. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters.

- Sigma-Aldrich. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.

- ACS Publications. (2020). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement. The Journal of Organic Chemistry.

- PubChem. 1-(1-Cyclopropylpropylamino)-2-methylpropan-2-ol.

- Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

- ChemicalBook. 1-Amino-2-methylpropan-2-ol(2854-16-2) 1H NMR spectrum.

- Total Organic Chemistry. (2020). Reactions of Epoxides. YouTube.

- Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.

- NIH. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.

- NIST. 1-Propanol, 2-amino-2-methyl-. NIST WebBook.

- British Pharmacopoeia. 2-Methylpropan-2-ol.

- PubChem. 1-(Ethylamino)-2-methylpropan-2-ol.

- PubChem. 2-Cyclopropyl-2-methylpropan-1-ol.

- BLDpharm. 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride.

- Pharmaffili

- Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-2-ol.

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.

- Doc Brown's Chemistry. mass spectrum of 2-methylpropan-2-ol.

- Organic Chemistry Portal. Synthesis of cyclopropanols.

- Doc Brown's Chemistry. 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum.

- Human Metabolome Database. (2012). Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456).

- Google Patents.

- Organic Chemistry Portal. Synthesis of cyclopropanes.

- Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol.

- FooDB. (2010). Showing Compound 2-Methylpropan-2-ol132 (FDB006719).

- Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol.

- PubMed. RIFM fragrance ingredient safety assessment, cyclopentanol, 2-methyl-5-(1-methylethyl)

- NICNAS. (2013). 2-Propanol, 2-methyl-: Human health tier II assessment.

- Doc Brown's Chemistry. mass spectrum of propan-2-ol.

- Doc Brown's Chemistry. infrared spectrum of propan-2-ol.

- PubChem. 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans-.

- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol.

- ASIS Scientific.

- British Pharmacopoeia. 2-Methylpropan-2-ol.

- SpectraBase. 1-Propanol, 2-methyl-1-[1-(hydroxymethyl)cyclopropyl].

- NIST. 1-Propanol, 2-methyl- - IR Spectrum. NIST WebBook.

- NIST. 1-Propanol, 2-methyl- - Mass Spectrum. NIST WebBook.

- Chemos GmbH&Co.KG. (2023).

- PubChem. 2-methylpropan-2-(2H)ol.

- PubChem. 1-Chloro-2-methylpropan-2-ol.

- PubChem. 1-Cyclopropyl-2-methylpropan-1-one.

- Carl ROTH.

- Google Patents.

Sources

- 1. rroij.com [rroij.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. gchemglobal.com [gchemglobal.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-(Ethylamino)-2-methylpropan-2-ol | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Disclaimer: The compound 1-(Cyclopropylamino)-2-methylpropan-2-ol is a novel chemical entity with limited to no characterization in publicly available scientific literature. This guide, therefore, presents a scientifically informed yet hypothetical exploration of its potential mechanisms of action. The proposed pathways and experimental protocols are based on the well-documented activities of structurally related compounds containing the cyclopropylamine moiety. This document is intended to serve as a strategic roadmap for researchers and drug development professionals initiating an investigation into this and similar molecules.

Introduction: Deconstructing a Novel Chemical Entity

The molecule 1-(Cyclopropylamino)-2-methylpropan-2-ol presents an intriguing scaffold for pharmacological investigation. Its structure is characterized by a cyclopropylamine group, a known pharmacophore in several approved and investigational drugs, and a tertiary alcohol, which can influence solubility and metabolic stability. The inherent ring strain and nucleophilic amine of the cyclopropylamine group confer significant chemical reactivity, making it a valuable component in the design of therapeutic agents.[1][2]

While the specific biological targets of 1-(Cyclopropylamino)-2-methylpropan-2-ol remain to be elucidated, the presence of the cyclopropylamine moiety provides a strong foundation for postulating its mechanism of action. This functional group is a key feature in molecules targeting enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[2][3] This guide will delve into these two prominent hypothetical mechanisms, offering a comprehensive framework for their experimental validation.

Part 1: Postulated Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition: A Potential Neuromodulatory Role

The cyclopropylamine functional group is famously present in the irreversible MAO inhibitor tranylcypromine.[2] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and other neurological disorders.

It is plausible that 1-(Cyclopropylamino)-2-methylpropan-2-ol could act as an inhibitor of either MAO-A or MAO-B, or both. The mechanism could involve the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to irreversible inhibition.

Caption: Hypothetical MAO inhibition by 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Regulatory Hypothesis

More recently, arylcyclopropylamines have been identified as potent inhibitors of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[3][4] LSD1 is overexpressed in several cancers, making it an attractive therapeutic target. Similar to MAO, LSD1 is also a flavin-dependent enzyme.

We can hypothesize that 1-(Cyclopropylamino)-2-methylpropan-2-ol could bind to the active site of LSD1, potentially forming a covalent bond with the FAD cofactor, thereby inhibiting its demethylase activity. This would lead to an increase in histone methylation, altering gene expression and potentially inducing cell cycle arrest or apoptosis in cancer cells.

Caption: Postulated LSD1 inhibition leading to altered gene expression.

Part 2: A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to investigate the potential mechanisms of action.

Experimental Workflow Overview

Caption: A streamlined workflow for mechanism of action studies.

In Vitro Enzyme Inhibition Assays

The initial step is to determine if 1-(Cyclopropylamino)-2-methylpropan-2-ol directly interacts with the hypothesized enzyme targets.

Protocol 1: MAO-Glo™ Assay (Promega)

-

Objective: To quantify the inhibition of recombinant human MAO-A and MAO-B.

-

Principle: This luminescent assay measures the production of a luciferin derivative from a MAO substrate. Inhibition of MAO results in a decreased signal.

-

Methodology:

-

Prepare a serial dilution of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

-

In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

-

Add the test compound dilutions and incubate.

-

Initiate the reaction by adding the MAO substrate.

-

After a defined incubation period, add the Luciferin Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition and determine the IC50 value.

-

Protocol 2: LSD1-Glo™ Demethylase Assay (Promega)

-

Objective: To measure the inhibition of recombinant human LSD1.

-

Principle: This assay measures the production of hydrogen peroxide during the LSD1-mediated demethylation of a substrate peptide.

-

Methodology:

-

Prepare a serial dilution of the test compound.

-

Add LSD1 enzyme and the substrate peptide to a 96-well plate.

-

Add the test compound dilutions and incubate.

-

Add the H2O2 Detection Reagent.

-

Measure luminescence.

-

Calculate percent inhibition and determine the IC50 value.

-

| Hypothetical Target | Key Experiment | Primary Endpoint | Expected Outcome for an Active Compound |

| MAO-A / MAO-B | MAO-Glo™ Assay | IC50 (nM or µM) | Dose-dependent decrease in luminescence signal. |

| LSD1 | LSD1-Glo™ Assay | IC50 (nM or µM) | Dose-dependent decrease in luminescence signal. |

Cell-Based Functional Assays

If in vitro activity is confirmed, the next step is to assess the compound's effect in a cellular context.

Protocol 3: Western Blot for Histone Methylation

-

Objective: To determine if the compound alters histone methylation marks in cells.

-

Cell Line: A cancer cell line known to be sensitive to LSD1 inhibition (e.g., AML or SCLC cell lines).

-

Methodology:

-

Treat cells with varying concentrations of 1-(Cyclopropylamino)-2-methylpropan-2-ol for 24-48 hours.

-

Harvest cells and extract histones.

-

Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for H3K4me1/2 and H3K9me1/2.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Quantify band intensity relative to a loading control (e.g., total Histone H3).

-

Protocol 4: Neurotransmitter Uptake/Release Assays

-

Objective: To assess the impact on monoamine levels in a neuronal cell model (e.g., SH-SY5Y).

-

Methodology:

-

Culture cells and treat with the test compound.

-

Measure the extracellular concentrations of dopamine, serotonin, and norepinephrine using HPLC with electrochemical detection or ELISA.

-

A significant increase in neurotransmitter levels would be indicative of MAO inhibition.

-

Part 3: Structure-Activity Relationship (SAR) and Metabolic Considerations

A systematic investigation into the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of the lead compound.[5] Modifications to the cyclopropyl ring, the amine, and the tertiary alcohol moiety can provide insights into the key interactions with the target protein.

The metabolic fate of 1-(Cyclopropylamino)-2-methylpropan-2-ol is also a critical consideration. The cyclopropylamine group can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive intermediates.[6][7] In vitro metabolism studies using liver microsomes or hepatocytes are essential to identify potential metabolic liabilities.

Conclusion and Future Directions

This guide outlines a foundational strategy for elucidating the mechanism of action of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The proposed hypotheses of MAO and LSD1 inhibition are grounded in the established pharmacology of the cyclopropylamine functional group. The detailed experimental workflows provide a clear and robust path for validating these hypotheses and understanding the compound's biological activity at the molecular, cellular, and ultimately, organismal level. The insights gained from these studies will be invaluable for the future development of this and other novel cyclopropylamine-containing therapeutic agents.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link][1][2]

-

Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. Retrieved from [Link][3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link][8]

-

Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link][9]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link][6]

-

Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., ... & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(2), 263-267. Retrieved from [Link][4]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link][2]

-

Ju, B., Yamane, N., T-S, L., & Hollenberg, P. F. (2009). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 22(5), 893-902. Retrieved from [Link][7]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link][5]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Cyclopropylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Cyclopropylamino)-2-methylpropan-2-ol: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1-(Cyclopropylamino)-2-methylpropan-2-ol, a tertiary amino alcohol incorporating a unique cyclopropyl moiety. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's identifiers, proposes a detailed synthetic pathway, and discusses its potential physicochemical properties and applications based on the current scientific literature of related structures.

Compound Identification and CAS Number Status

A thorough search of chemical databases reveals that a specific CAS (Chemical Abstracts Service) number for 1-(Cyclopropylamino)-2-methylpropan-2-ol has not been assigned, suggesting its novelty or limited reporting in the public domain. However, a structural isomer, 2-(Cyclopropylamino)-2-methylpropan-1-ol, is documented as its hydrochloride salt with the CAS number 1797029-52-7.[1] This highlights the importance of precise nomenclature in distinguishing between closely related chemical entities.

For clarity and precision, this guide will focus on the target molecule, 1-(Cyclopropylamino)-2-methylpropan-2-ol, and provide key identifiers in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-(Cyclopropylamino)-2-methylpropan-2-ol | - |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | - |

| Canonical SMILES | CC(C)(O)CNC1CC1 | - |

| CAS Number | Not Assigned | - |

| Related Isomer (HCl salt) CAS | 1797029-52-7 | [1] |

Proposed Synthetic Pathway: Epoxide Ring-Opening

The synthesis of vicinal amino alcohols, particularly tertiary alcohols, is a topic of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[2] A highly effective and regioselective method for preparing such compounds is the nucleophilic ring-opening of epoxides.[3][4][5] This approach is proposed for the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

The proposed two-step synthesis starts with the epoxidation of 2-methyl-2-butene to yield 2,2-dimethyl-3-methyloxirane, followed by the nucleophilic addition of cyclopropylamine.

Step 1: Epoxidation of 2-Methyl-2-butene

The initial step involves the formation of an epoxide ring from an alkene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common and efficient reagents for this transformation.

Experimental Protocol:

-

In a fume hood, dissolve 2-methyl-2-butene in a suitable chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred alkene solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, 2,2-dimethyl-3-methyloxirane.

Step 2: Ring-Opening of the Epoxide with Cyclopropylamine

The key step is the nucleophilic attack of cyclopropylamine on the epoxide ring. In an uncatalyzed reaction, the amine will preferentially attack the less sterically hindered carbon of the epoxide, which, in this case, would lead to the isomeric product. To achieve the desired regioselectivity and synthesize the tertiary alcohol, the reaction is typically performed under conditions that favor attack at the more substituted carbon. This can be promoted by using a Lewis acid catalyst or by performing the reaction in the presence of a proton source which protonates the epoxide oxygen, leading to a transition state with carbocationic character at the more substituted carbon.[5][6]

Experimental Protocol:

-

In a sealed reaction vessel, dissolve the synthesized epoxide, 2,2-dimethyl-3-methyloxirane, in a suitable polar aprotic solvent such as acetonitrile.

-

Add cyclopropylamine (1.2 equivalents) to the solution.

-

Introduce a catalytic amount of a Lewis acid (e.g., lithium perchlorate or ytterbium triflate).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Caption: Proposed two-step synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Physicochemical Properties and Structural Insights

The unique structural features of 1-(Cyclopropylamino)-2-methylpropan-2-ol—a tertiary alcohol and a cyclopropylamine moiety—are expected to confer specific physicochemical properties. The cyclopropane ring introduces conformational rigidity and a unique electronic character.[7][8] The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (N and O) suggests that this molecule will be polar and capable of engaging in hydrogen bonding, which will influence its solubility and boiling point.

Potential Applications and Biological Significance

While the specific biological activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol is not documented, the structural motifs present are found in numerous biologically active compounds.

-

Pharmaceuticals: The cyclopropylamine moiety is a key component in various pharmaceuticals, including antibiotics and antiviral agents. Its incorporation can enhance metabolic stability and binding affinity to biological targets. The amino alcohol functionality is also a common feature in many drugs.

-

Agrochemicals: Cyclopropane-containing compounds have found applications as herbicides, insecticides, and fungicides.[8]

-

Enzyme Inhibition: Cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes.

The combination of a tertiary alcohol and a cyclopropylamine suggests that this molecule could be a valuable building block in the synthesis of novel therapeutic agents and other biologically active molecules.[9][10] For instance, related cyclopropane-based compounds have been designed as conformationally restricted analogs of known drugs to improve their selectivity.[11]

Safety and Handling

Detailed toxicological data for 1-(Cyclopropylamino)-2-methylpropan-2-ol is unavailable. However, based on related compounds, it should be handled with appropriate precautions in a well-ventilated laboratory. Cyclopropylamine itself is a flammable and volatile liquid with an ammonia-like odor. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

1-(Cyclopropylamino)-2-methylpropan-2-ol represents an intriguing, albeit underexplored, chemical entity. The absence of a dedicated CAS number underscores its novelty. The synthetic route proposed herein, centered around the regioselective ring-opening of a custom-synthesized epoxide, offers a plausible and efficient method for its preparation. The structural characteristics of this molecule suggest its potential as a valuable building block in the development of new pharmaceuticals and agrochemicals. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications.

References

-

Faideau, M., et al. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(12), 7146-7188. [Link]

-

Bala, M., et al. (2020). Asymmetric Amination of 1,2‐Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α‐Tertiary Alcohol. Angewandte Chemie International Edition, 59(46), 20431-20435. [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

-

SciSpace. (n.d.). Method for preparing tertiary amino alcohol compound through one-pot process. [Link]

-

Sherwood, T. C., & Toste, F. D. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 121(15), 9347-9403. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 136-140. [Link]

-

Bala, M., et al. (2020). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 22(19), 7549-7554. [Link]

- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.

-

Total Organic Chemistry. (2020, July 22). Organic Chemistry Lessons - Reactions of Epoxides [Video]. YouTube. [Link]

-

Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11497-11505. [Link]

-

Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

-

Reddy, B. V. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(5), 913-916. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Patocka, J., & Kuca, K. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 162-171. [Link]

-

Kim, H. J., et al. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry, 16(19), 8875-8881. [Link]

-

MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. [Link]

-

ResearchGate. (2013). (PDF) Biologically active alcohols: cyclic alcohols. [Link]

-

Stott, R., et al. (1980). Chlorpropamide/alcohol flushing and prostaglandins. The Lancet, 315(8174), 935-936. [Link]

-

Dana Bioscience. (n.d.). 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride 250mg. [Link]

Sources

- 1. 1797029-52-7|2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. mmsl.cz [mmsl.cz]

- 11. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 1-(Cyclopropylamino)-2-methylpropan-2-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-(Cyclopropylamino)-2-methylpropan-2-ol, a molecule incorporating a sterically constrained cyclopropyl moiety, a secondary amine, and a tertiary alcohol, presents a unique spectroscopic profile. These functional groups are prevalent in pharmacologically active compounds, making a comprehensive understanding of their spectroscopic signatures essential for researchers in medicinal chemistry and process development.

This guide provides a predictive but deeply analytical exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Cyclopropylamino)-2-methylpropan-2-ol. The methodologies and interpretations presented herein are grounded in fundamental principles and data from analogous structures, offering a robust framework for scientists to confirm the synthesis, purity, and stability of this and related compounds. Our approach is not merely to present data, but to elucidate the causal relationships between molecular structure and spectroscopic output, reflecting a field-proven, self-validating system of analysis.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that will define its identity.

Logical Workflow for Spectroscopic Analysis

The following workflow represents a best-practice, sequential approach to the comprehensive spectroscopic analysis of a novel small molecule like 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Caption: A typical workflow for small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the carbon-hydrogen framework.

Expertise & Causality: Why NMR is Definitive

We rely on NMR because it provides unparalleled detail about the chemical environment of each proton and carbon atom. The chemical shift (δ) tells us about the electronic environment (shielding/deshielding), the integration gives the ratio of protons, and the spin-spin splitting (coupling) reveals which protons are adjacent to one another, allowing for a definitive assembly of the molecular puzzle.

Predicted ¹H NMR Spectrum

For 1-(Cyclopropylamino)-2-methylpropan-2-ol (dissolved in CDCl₃), we anticipate five distinct proton signals. The structure is annotated below for clarity.

Caption: Labeled protons for ¹H NMR prediction.

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| (a) | -OH | 1.5 - 3.0 | Broad Singlet | 1H | The hydroxyl proton is exchangeable and often appears as a broad signal that does not couple. Its chemical shift is highly dependent on concentration and solvent. A D₂O shake would confirm this signal by causing its disappearance.[1] |

| (b) | -C(CH ₃)₂ | ~1.2 | Singlet | 6H | These two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a sharp singlet.[1] |

| (c) | -CH ₂-N | ~2.6 | Singlet | 2H | These methylene protons are adjacent to an electronegative nitrogen atom, which deshields them, shifting them downfield. They are also adjacent to a quaternary carbon, so no coupling is expected, leading to a singlet. |

| (d) | -NH - | 0.8 - 2.0 | Broad Singlet | 1H | Similar to the hydroxyl proton, the amine proton is exchangeable and its signal is often broad. Its presence can be confirmed by a D₂O exchange experiment.[2] |

| (e) | Cyclopropyl -CH - & -CH ₂- | 0.2 - 0.8 | Multiplets | 5H (1H methine, 4H methylene) | The protons on a cyclopropyl ring are highly shielded due to the ring's unique electronic structure, causing them to appear significantly upfield. The methine proton and the four diastereotopic methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon environment.

| Predicted δ (ppm) | Carbon Environment | Rationale |

| ~71 | C (CH₃)₂OH | The quaternary carbon bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |

| ~58 | -C H₂-NH- | The methylene carbon is deshielded by the adjacent nitrogen atom. |

| ~35 | -NH-C H- | The cyclopropyl methine carbon is shifted downfield relative to the methylene carbons due to its attachment to nitrogen. |

| ~28 | -C(C H₃)₂OH | The two equivalent methyl carbons are in a typical aliphatic region. |

| ~5 | -CH-C H₂- | The cyclopropyl methylene carbons are highly shielded, appearing far upfield. |

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the ¹H signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: The Vibrational Signature

The choice to use IR spectroscopy early in an analysis is based on its ability to provide a quick "yes/no" answer for the presence of key functional groups. The broad, strong absorption of an O-H stretch is an unmistakable indicator of an alcohol, while the N-H stretch confirms the amine. This allows us to instantly validate the major structural features hypothesized after mass spectrometry.[4][5]

Predicted IR Absorption Bands

The IR spectrum of 1-(Cyclopropylamino)-2-methylpropan-2-ol is expected to be dominated by absorptions from the hydroxyl and amino groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 3500 | O-H stretch (alcohol) | Strong, Broad | The broadness of this peak is a classic signature of hydrogen bonding between alcohol molecules.[4][6] |

| 3300 - 3400 | N-H stretch (sec. amine) | Medium, Sharp | This peak will likely appear as a sharp shoulder on the broader O-H band.[7] |

| 2950 - 2980 | C-H stretch (sp³ alkane) | Strong | Corresponds to the stretching vibrations of the methyl and methylene groups. |

| ~3050 | C-H stretch (cyclopropyl) | Medium-Weak | The C-H bonds on a cyclopropane ring are slightly stronger and thus vibrate at a slightly higher frequency than typical sp³ C-H bonds. |

| 1050 - 1150 | C-O stretch (tert. alcohol) | Strong | This absorption is characteristic of the stretching vibration of the carbon-oxygen single bond in a tertiary alcohol. |

| 1180 - 1250 | C-N stretch (amine) | Medium | Corresponds to the stretching vibration of the carbon-nitrogen bond. |

Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.

-

If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks, correlating them to specific functional groups.

-

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructure.

Expertise & Causality: Ionization Choices

We choose our ionization method based on the information we need. For initial molecular weight confirmation of a polar molecule like this, "soft" electrospray ionization (ESI) is ideal because it minimizes fragmentation and primarily yields the protonated molecular ion [M+H]⁺.[8] To probe the structure, we use "hard" electron ionization (EI), which induces predictable fragmentation patterns, allowing us to piece together the molecule's components based on the mass of the fragments.[9][10]

Predicted Mass Spectrum (ESI)

Using a soft ionization technique like ESI in positive ion mode, the primary observable ions would be related to the intact molecule.

| Predicted m/z | Ion Species | Rationale |

| 130.12 | [M+H]⁺ | The protonated molecular ion. The amine is the most basic site and the likely location of protonation.[8] |

| 152.10 | [M+Na]⁺ | An adduct formed with sodium ions, which are often present as trace impurities in solvents or on glassware.[8] |

Predicted Fragmentation Pattern (EI)

Under higher-energy Electron Ionization (EI), the molecule will fragment in predictable ways. The most likely cleavage points are the bonds alpha (adjacent) to the heteroatoms (oxygen and nitrogen), as this leads to the formation of stable carbocations or radical cations.

Caption: Plausible EI fragmentation pathways for the title compound.

-

Loss of a Methyl Group (m/z 114): Cleavage of a methyl radical from the parent ion is a common pathway for tertiary alcohols.

-

Alpha-Cleavage (m/z 88): The bond between the methylene carbon and the cyclopropyl group can break, leading to a stable, resonance-delocalized cation stabilized by the nitrogen lone pair. This is often a very favorable pathway for amines.

-

Base Peak (m/z 58): A subsequent loss from the m/z 88 fragment or direct cleavage alpha to the nitrogen can result in the [ (CH₃)₂C=NH₂ ]⁺ ion, which is a very common and stable fragment for this type of structure and is likely to be the base peak.

Protocol: Acquiring a Mass Spectrum (LC-MS)

This protocol is for obtaining ESI data, which is ideal for confirming molecular weight.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation (LC-MS):

-

Liquid Chromatography (LC): Use a simple isocratic flow (e.g., 50:50 acetonitrile:water with 0.1% formic acid) through a C18 column. The formic acid aids in protonation for positive ion mode.

-

Mass Spectrometer (ESI Source): Set the instrument to positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the expected [M+H]⁺ ion.

-

-

Data Acquisition:

-

Inject the sample.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the peak corresponding to the [M+H]⁺ ion and confirm that its measured mass is within 5 ppm of the calculated exact mass for C₇H₁₆NO⁺.

-

Conclusion

The structural elucidation of 1-(Cyclopropylamino)-2-methylpropan-2-ol is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. The predicted data forms a unique fingerprint: a six-proton singlet in the ¹H NMR, a broad O-H stretch in the IR, and a protonated molecular ion at m/z 130.12 in the ESI-MS. Any deviation from this expected profile would be a critical indicator of structural incorrectness, impurity, or degradation. This guide provides the predictive framework and experimental protocols necessary for researchers to confidently verify the identity and quality of this molecule, ensuring the integrity and success of their scientific endeavors.

References

-

Lee, S., & Hartwig, J. F. (2014). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Journal of the American Chemical Society, 136(45), 15849–15852. Available at: [Link]

-

PubChem. (n.d.). 1-(cyclopropylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Foubelo, F., & Yus, M. (2015). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 20(7), 12775–12788. Available at: [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Møller, C. K., et al. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. Molecules, 29(1), 245. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Reddy, L. R., et al. (2012). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6210-6214. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans-. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2209. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

BASHIR, S., et al. (2021). Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. ACS Omega, 6(48), 32777–32791. Available at: [Link]

Sources

- 1. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-(cyclopropylamino)-2-methylpropan-2-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 9. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Potential Biological Activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Introduction

1-(Cyclopropylamino)-2-methylpropan-2-ol is a synthetic amino alcohol of scientific interest due to its structural features that suggest potential pharmacological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized biological activity of this molecule, focusing on its potential as a β2-adrenergic agonist. We will delve into the rationale behind this hypothesis, propose a synthetic route, and outline a detailed experimental plan to elucidate its biological function.

Molecular Structure and Physicochemical Properties

1.1. Structure

1-(Cyclopropylamino)-2-methylpropan-2-ol possesses a tertiary alcohol and a secondary amine, with a cyclopropyl group attached to the nitrogen atom.

1.2. Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

These properties are predicted using computational models and provide a preliminary understanding of the molecule's characteristics.

Rationale for Hypothesized Biological Activity: A β2-Adrenergic Agonist

The primary hypothesis for the biological activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol is its potential to act as a β2-adrenergic agonist. This is based on a strong structure-activity relationship (SAR) with known β2-agonists, which are a cornerstone in the treatment of respiratory conditions like asthma and COPD.[1][2]

2.1. Structural Similarities to Known β2-Adrenergic Agonists

Many potent β2-agonists share a common pharmacophore: a protonated amine and a hydroxyl group separated by a short alkyl chain. This arrangement is crucial for binding to the β2-adrenergic receptor.[3] 1-(Cyclopropylamino)-2-methylpropan-2-ol possesses this key amino alcohol moiety. The activation of β2-adrenergic receptors in bronchial smooth muscle leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation and bronchodilation.[4]

2.2. The Role of the Cyclopropyl Group

The cyclopropyl group is a significant feature of this molecule. In medicinal chemistry, the incorporation of a cyclopropane ring can confer several advantageous properties, including:

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation that may be favorable for receptor binding.[5]

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially increasing the compound's half-life.[5]

-

Potency: The unique electronic and steric properties of the cyclopropyl group can enhance binding affinity to the target receptor.

Several known biologically active compounds contain a cyclopropyl moiety, highlighting its importance as a pharmacophore.[6][7][8]

Proposed Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

A plausible synthetic route for 1-(Cyclopropylamino)-2-methylpropan-2-ol involves the reaction of 1-amino-2-methylpropan-2-ol with a suitable cyclopropylating agent. A common method for such a reaction is reductive amination.

3.1. Synthetic Scheme

Caption: Proposed synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

3.2. Experimental Protocol

-

Reaction Setup: To a solution of 1-amino-2-methylpropan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropanone (1.1 eq).

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Proposed Experimental Workflow for Biological Activity Assessment

The following workflow is designed to systematically evaluate the potential of 1-(Cyclopropylamino)-2-methylpropan-2-ol as a β2-adrenergic agonist.

Caption: Experimental workflow for assessing β2-adrenergic agonist activity.

4.1. In Vitro Evaluation

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of 1-(Cyclopropylamino)-2-methylpropan-2-ol to human β1 and β2-adrenergic receptors.

-

Protocol:

-

Membrane Preparation: Utilize cell membranes expressing recombinant human β1 and β2-adrenergic receptors.

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled antagonist (e.g., [3H]dihydroalprenolol).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Detection: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) value to determine the binding affinity.

-

4.1.2. Functional Assays (cAMP Accumulation)

-

Objective: To measure the ability of the compound to stimulate cAMP production upon binding to the β2-adrenergic receptor.

-

Protocol:

-

Cell Culture: Use a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

cAMP Measurement: Measure intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

-

4.2. Cell-Based Assays

4.2.1. Bronchial Smooth Muscle Cell Relaxation Assay

-

Objective: To assess the ability of the compound to induce relaxation in human bronchial smooth muscle cells.

-

Protocol:

-

Cell Culture: Culture primary human bronchial smooth muscle cells.

-

Contraction Induction: Induce cell contraction with an agent like histamine or methacholine.

-

Compound Treatment: Treat the contracted cells with the test compound.

-

Relaxation Measurement: Measure cell relaxation using techniques such as magnetic twisting cytometry or traction force microscopy.

-

4.3. Ex Vivo Studies

4.3.1. Isolated Guinea Pig Tracheal Ring Assay

-

Objective: To evaluate the relaxant effect of the compound on airway smooth muscle in an organ bath setting.

-

Protocol:

-

Tissue Preparation: Isolate tracheal rings from a guinea pig.

-

Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution and aerated with 95% O2/5% CO2.

-

Contraction: Induce contraction of the tracheal rings with a contractile agent.

-

Compound Addition: Add cumulative concentrations of the test compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension to determine the relaxant effect.

-

Alternative Potential Biological Activities

While the primary hypothesis focuses on β2-adrenergic agonism, the structural motifs of 1-(Cyclopropylamino)-2-methylpropan-2-ol suggest other potential biological activities that warrant consideration.

5.1. Antimicrobial Activity

Amino alcohols and cyclopropane-containing compounds have been reported to exhibit antimicrobial properties.[6][9][10] Therefore, screening 1-(Cyclopropylamino)-2-methylpropan-2-ol against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial effects.

5.2. Anticancer Activity

Certain β-amino alcohols have demonstrated cytotoxic activity against various cancer cell lines.[11] A preliminary screening of 1-(Cyclopropylamino)-2-methylpropan-2-ol against a panel of human cancer cell lines, such as those from the NCI-60 panel, could be conducted to explore this possibility.

Conclusion

1-(Cyclopropylamino)-2-methylpropan-2-ol is a molecule with significant potential for biological activity, primarily as a β2-adrenergic agonist. The proposed synthetic and experimental workflows provide a robust framework for investigating this hypothesis. The unique structural features of this compound, particularly the cyclopropyl group, may confer advantageous pharmacological properties. Further research into this molecule is warranted to fully elucidate its therapeutic potential.

References

- BLDpharm. 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride.

- Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-2-ol. 2023.

- National Center for Biotechnology Information. Beta2-Agonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2025.

- Novakov, O., et al. Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. 2025.

- Okwu, D. E., & Ighodaro, O. M. GC-MS evaluation of the bioactive compounds and antibacterial activity of the oil fraction from the stem barks of Dacryodes edulis G. Don Lam. ResearchGate. 2025.

- Coreno, M., et al. 2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra. ResearchGate. 2025.

- Wikipedia. Beta2-adrenergic agonist.

- Santoro, F., et al. Beta-Adrenergic Agonists. MDPI.

- Cleveland Clinic. Beta-agonist: Types, Dosing, Benefits & Side Effects. 2023.